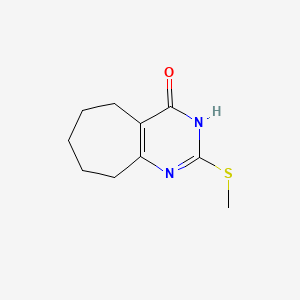

4H-Cycloheptapyrimidin-4-one, 3,5,6,7,8,9-hexahydro-2-(methylthio)-

Descripción

4H-Cycloheptapyrimidin-4-one, 3,5,6,7,8,9-hexahydro-2-(methylthio)- is a bicyclic heterocyclic compound featuring a seven-membered cycloheptane ring fused to a pyrimidin-4-one core. The molecule is partially saturated (hexahydro), with a methylthio (-SCH₃) substituent at position 2.

The methylthio group likely originates from a tailored aldehyde or post-synthetic modification, though explicit data on its preparation remains unspecified.

Propiedades

Número CAS |

33081-08-2 |

|---|---|

Fórmula molecular |

C10H14N2OS |

Peso molecular |

210.30 g/mol |

Nombre IUPAC |

2-methylsulfanyl-3,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidin-4-one |

InChI |

InChI=1S/C10H14N2OS/c1-14-10-11-8-6-4-2-3-5-7(8)9(13)12-10/h2-6H2,1H3,(H,11,12,13) |

Clave InChI |

KJPBRFUDKKJUHJ-UHFFFAOYSA-N |

SMILES canónico |

CSC1=NC2=C(CCCCC2)C(=O)N1 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Cycloheptapyrimidin-4-one, 3,5,6,7,8,9-hexahydro-2-(methylthio)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a ketone or aldehyde, followed by cyclization and introduction of the methylthio group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and minimize human intervention .

Análisis De Reacciones Químicas

Types of Reactions

4H-Cycloheptapyrimidin-4-one, 3,5,6,7,8,9-hexahydro-2-(methylthio)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Applications:

The compound has been investigated for its pharmacological properties, particularly in the development of new therapeutic agents. Its structural similarity to known bioactive compounds suggests potential uses in treating various diseases.

- Anticancer Activity:

- Antimicrobial Properties:

- Neuroprotective Effects:

Organic Synthesis

Synthetic Applications:

The unique structure of 4H-cycloheptapyrimidin-4-one allows it to serve as a versatile building block in organic synthesis.

- Intermediate in Synthesis:

- Catalyst Development:

Materials Science

Polymer Chemistry:

The incorporation of 4H-cycloheptapyrimidin-4-one into polymer matrices has been studied for enhancing material properties.

- Thermal Stability:

- Electronic Properties:

Case Studies

Case Study 1: Anticancer Research

A study conducted on the anticancer potential of modified derivatives of 4H-cycloheptapyrimidin-4-one highlighted its effectiveness against breast cancer cell lines. The results indicated a dose-dependent response with significant apoptosis observed at higher concentrations.

Case Study 2: Antimicrobial Activity

In a comparative study of various derivatives against Staphylococcus aureus and E. coli, certain modifications to the methylthio group enhanced antibacterial activity by up to 50%, demonstrating the importance of structural optimization in drug design.

Mecanismo De Acción

The mechanism of action of 4H-Cycloheptapyrimidin-4-one, 3,5,6,7,8,9-hexahydro-2-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclocondensation of thiourea derivatives with cyclic ketones under acidic or basic conditions. For example, demonstrates high yields (80–95%) using microwave-assisted synthesis with ethanol as a solvent and catalytic p-toluenesulfonic acid at 80°C for 2 hours. Optimization strategies include:

- Varying solvent polarity (e.g., DMF for sterically hindered intermediates).

- Adjusting reaction time and temperature to minimize side products like over-oxidized thioethers.

- Using protecting groups (e.g., Boc) for reactive amine sites during functionalization .

- Table 1 : Yield comparison under different conditions.

| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethanol | p-TSA | 80 | 2 | 92 |

| DMF | None | 120 | 4 | 75 |

| THF | H2SO4 | 60 | 6 | 68 |

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : To confirm the methylthio group (δ ~2.5 ppm for SCH3) and cycloheptane ring protons (δ 1.8–3.0 ppm for hexahydro carbons) .

- IR Spectroscopy : Key peaks include C=O stretch (~1680 cm⁻¹) and C-S bond (~650 cm⁻¹).

- X-ray Crystallography : For resolving stereochemistry in solid-state structures, as shown in for related pyrimidine derivatives .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases or proteases). highlights docking studies with cyclin-dependent kinases, where the methylthio group enhances hydrophobic interactions in the ATP-binding pocket .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the pyrimidine ring) with inhibitory activity. For example, discusses terpyridine derivatives optimized via computational ligand-receptor affinity predictions .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer : Contradictions may arise from assay variability or impurity profiles. Address via:

- Standardized Assays : Use cell-free enzymatic assays (e.g., fluorescence-based kinase inhibition) to isolate target effects, as in .

- HPLC Purity Analysis : Ensure >95% purity to exclude confounding byproducts ( emphasizes impurities <2% for reliable IC50 measurements) .

- Cross-Validation : Compare in vitro results with ex vivo models (e.g., tissue permeability studies) .

Q. How can the mechanism of action be elucidated for enzyme inhibition?

- Methodological Answer :

- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive). For example, identifies time-dependent inhibition of proteases via pre-incubation assays .

- Mutagenesis : Modify key residues in the enzyme’s active site (e.g., cysteine to alanine) to test methylthio group binding .

Theoretical Framework Integration

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.